2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C13H14N2O4 It is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the pyrazole derivative with chloroacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alcohols or amines can react with the acetic acid moiety in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-Methoxybenzyl alcohol: Lacks both the pyrazole ring and the acetic acid moiety, limiting its applications in biological and chemical research.
Uniqueness
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and potential biological activities. The presence of both the methoxybenzyl group and the pyrazole ring allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-4-2-10(3-5-11)9-19-12-6-14-15(7-12)8-13(16)17/h2-7H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIFSZYOWBRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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